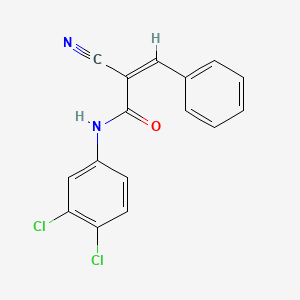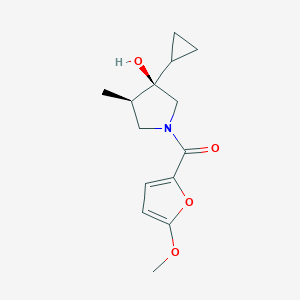![molecular formula C19H20N4O2S B5561742 1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine" involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and iodination for key intermediates in drug synthesis, such as Crizotinib (Fussell et al., 2012). Synthesis approaches may vary based on the targeted compound's structural specifics and the desired purity and yield.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring attached to a methoxyphenyl group and a piperidine ring linked via a thiazole moiety. Structural analyses, including X-ray crystallography, provide insights into the compound's conformation, molecular interactions, and stability (Shawish et al., 2021).
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines, which include structures similar to the specified compound, have been explored for their role in interacting with aminergic G protein-coupled receptors. Studies have shown that such compounds can act as high-affinity dopamine receptor partial agonists, influencing the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This research has implications for the development of novel therapeutics, especially in areas like antipsychotic medication (Möller et al., 2017).
Antimicrobial Activity
Compounds with structures similar to the specified chemical have been synthesized and demonstrated antimicrobial activity. For example, certain pyran derivatives have been shown to exhibit favorable antimicrobial activities, comparable to reference antimicrobial agents. These findings suggest potential applications in developing new antibacterial and antifungal treatments (Okasha et al., 2022).
Medical Imaging
Methoxy and fluorine analogs of related compounds have been developed for use in medical imaging, particularly for positron emission tomography (PET) ligands targeting cerebral cannabinoid CB1 receptors. These studies are significant for understanding and diagnosing various neurological conditions (Tobiishi et al., 2007).
Synthesis of New Thiazolo[3, 2]pyridines
Research has been conducted on the synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moieties, which are structurally related to the specified compound. These synthesized compounds have shown potential for antimicrobial activities, indicating their usefulness in pharmaceutical applications (El‐Emary et al., 2005).
Receptor Binding Studies
Structurally similar compounds have been evaluated for their binding affinity to various receptors, such as CB1 cannabinoid receptors. Such studies contribute to the understanding of receptor-ligand interactions and have potential implications in developing targeted therapies for conditions involving these receptors (Kumar et al., 2004).
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-25-14-7-5-13(6-8-14)15-12-16(22-21-15)19(24)23-10-3-2-4-17(23)18-20-9-11-26-18/h5-9,11-12,17H,2-4,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHYEZEHXQAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)
![2-{4-chloro-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5561676.png)
![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)
![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)


![2-acetyl-8-[2-(4-morpholinyl)-2-oxoethyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5561763.png)